Progabide - 62666-20-0

Progabide

Catalog Number: EVT-280009
CAS Number: 62666-20-0
Molecular Formula: C17H16ClFN2O2
Molecular Weight: 334.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Progabide is a diarylmethane.
Progabide is an analog and prodrug of gamma-aminobutyric acid. It is commonly used in the treatment of epilepsy. It has agonistic activity for both the GABAA and GABAB receptors. In clinical trials, progabide has been investigated for Parkinson's disease, schizophrenia, clinical depression and anxiety disorder; its therapeutic effectiveness in these conditions is not fully elucidated.
Source and Classification

Progabide was first synthesized in the 1970s and has been classified under the category of antiepileptic drugs. It functions by mimicking the action of GABA, a neurotransmitter that inhibits nerve transmission in the brain, thereby reducing the likelihood of seizures. The compound is often studied in both clinical and preclinical settings to evaluate its therapeutic potential and safety profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of progabide typically involves several steps, including the formation of key intermediates that undergo various chemical transformations. One common method described in literature involves the reaction of diethyl cyanomalonate with a suitable amine to produce the desired compound. This process can include steps such as deethoxycarbonylation, ester hydrolysis, and nitrile reduction, which are essential for achieving high yields of progabide .

  1. Formation of Intermediates: Start with diethyl cyanomalonate.
  2. Amine Reaction: React with an appropriate amine to form an intermediate.
  3. Reduction Steps: Carry out necessary reductions to yield progabide.

These methods are optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Progabide's molecular structure can be represented as follows:

  • Chemical Formula: C8_8H14_14N2_2O2_2
  • Molecular Weight: 170.21 g/mol

The structure features a GABA-like backbone with modifications that enhance its pharmacological activity. The specific arrangement of atoms contributes to its ability to interact effectively with GABA receptors, thereby influencing its therapeutic effects .

Chemical Reactions Analysis

Reactions and Technical Details

Progabide undergoes various chemical reactions that can be exploited for its synthesis or modification. Key reactions include:

  • Hydrolysis: Progabide can hydrolyze under acidic or basic conditions, leading to the formation of GABA.
  • Oxidation: The compound may also undergo oxidative degradation, which is important for understanding its stability and metabolism in biological systems.

Understanding these reactions is crucial for developing formulations that maximize the drug's efficacy while minimizing side effects .

Mechanism of Action

Process and Data

The mechanism by which progabide exerts its anticonvulsant effects primarily involves:

  1. GABA Receptor Modulation: Progabide binds to GABA receptors, enhancing their activity.
  2. Inhibition of Neuronal Excitability: By increasing GABAergic transmission, progabide reduces neuronal excitability, which is beneficial in preventing seizures.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and ethanol
  • Melting Point: Approximately 130°C
  • pH Range: Neutral to slightly acidic when dissolved in aqueous solutions

These properties are significant for formulation development, influencing how the drug is administered and absorbed within the body .

Applications

Scientific Uses

Progabide has been primarily studied for its applications in:

  • Epilepsy Treatment: As an anticonvulsant agent, it is used in managing various types of seizures.
  • Neuroprotective Research: Investigations into its potential neuroprotective properties are ongoing, particularly concerning neurodegenerative diseases.
  • Drug Development: Progabide serves as a model compound for developing new GABAergic drugs aimed at treating epilepsy and anxiety disorders.

The versatility of progabide in research highlights its importance within pharmacology and neuroscience .

Pharmacological Mechanisms of Action

GABA Receptor Agonism: Dual Modulation of GABAA and GABAB Subtypes

Progabide functions as a synthetic agonist for gamma-aminobutyric acid (GABA) receptors, targeting both major subtypes:

  • GABAA Receptors: Ligand-gated ion channels that facilitate rapid inhibitory neurotransmission. Progabide binding increases chloride ion (Cl⁻) influx, leading to neuronal hyperpolarization and reduced excitability [1] [7].
  • GABAB Receptors: G-protein coupled receptors (GPCRs) that modulate slow, prolonged inhibition. Activation inhibits adenylate cyclase, reduces calcium influx, and enhances potassium efflux, suppressing neurotransmitter release [1] [9].

This dual action amplifies GABAergic inhibition across multiple neural circuits. Unlike benzodiazepines (positive allosteric modulators), progabide acts as a direct orthosteric agonist at GABA binding sites, mimicking endogenous GABA [4] [8].

Table 1: GABA Receptor Subtypes Targeted by Progabide

Receptor SubtypeStructurePrimary MechanismFunctional Outcome
GABAAPentameric ligand-gated Cl⁻ channel (e.g., α1β2γ2)↑ Cl⁻ influx → Membrane hyperpolarizationRapid suppression of action potential firing
GABABHeterodimeric GPCR (Gαi/o-coupled)↓ cAMP; ↑ K⁺ efflux; ↓ VDCC activityProlonged inhibition of neurotransmitter release

Molecular Targets in Presynaptic and Postsynaptic Neuronal Pathways

Progabide’s effects extend beyond receptor agonism to modulation of key neurotransmitter systems:

  • Presynaptic Actions: Reduces vesicular release of excitatory neurotransmitters (e.g., glutamate) via GABAB-mediated suppression of voltage-dependent calcium channels (VDCCs) [9]. Concurrently, it enhances norepinephrine release in limbic regions while decreasing serotonin turnover, contributing to potential antidepressant effects [2] [5].
  • Postsynaptic Actions: Stabilizes neuronal membranes by enhancing Cl⁻ conductance through GABAA receptors. This counters depolarizing stimuli and dampens seizure propagation [1] [6].
  • Extrapyramidal Modulation: In basal ganglia, progabide reduces dopamine turnover and potentiates neuroleptic-induced catalepsy. It also mitigates dyskinesias by normalizing striatal cholinergic activity [2] [8].

These pathways underpin its investigational use in Parkinson’s disease and neuroleptic-induced movement disorders [8].

Allosteric Modulation of Chloride Ion Flux and Calcium Channel Inhibition

While progabide primarily acts as a direct agonist, it indirectly influences allosteric receptor dynamics:

  • Chloride Flux Enhancement: Binding to GABAA receptors increases the frequency of Cl⁻ channel opening, similar to benzodiazepines. However, it does not require endogenous GABA for efficacy, making it effective in epilepsy with GABA deficits [1] [6].
  • Calcium Channel Inhibition: GABAB activation suppresses N- and P/Q-type VDCCs, reducing presynaptic Ca²⁺ influx and glutamate/excitatory peptide release. This is critical for controlling seizure spread in focal epilepsies [6] [9].
  • Paradoxical Effects: In immature neurons or pathological states with reversed Cl⁻ gradients, progabide may exhibit depolarizing effects due to altered KCC2/NKCC1 transporter expression [6].

Table 2: Ion Channel Modulation by Progabide

TargetMechanismBiological Consequence
GABAA-Cl⁻ Channel↑ Opening frequency → Sustained Cl⁻ influxNeuronal hyperpolarization; ↓ seizure threshold
Voltage-Gated Ca²⁺ ChannelsGABAB-mediated VDCC inhibition↓ Excitatory neurotransmitter release
K⁺ ChannelsGABAB-induced GIRK activationMembrane hyperpolarization

Structure-Activity Relationship of Progabide and Its Active Metabolites

Progabide is a prodrug metabolized into two primary active compounds:

  • SL-75102: The dechlorinated derivative, retaining full agonist activity at GABAA and GABAB receptors.
  • GABA: Liberated upon hydrolysis, directly activating GABA receptors [3] [7] [8].

Key structural determinants of activity include:

  • Schiff Base Linkage: The imine bond (─N=CH─) between the chlorophenyl ring and GABA-mimetic side chain enables hydrolysis to SL-75102 and GABA.
  • Halogen Substitution: The para-chloro group on the phenyl ring enhances lipid solubility and blood-brain barrier penetration. Its removal generates SL-75102, which maintains receptor affinity [7] [8].
  • GABA Mimicry: The 4-aminobutanamide side chain adopts conformations resembling endogenous GABA, allowing optimal receptor docking [1].

Table 3: Progabide and Metabolite Pharmacological Profiles

CompoundStructureGABAA AffinityGABAB AffinityNotes
Progabide4-[(4-Cl-C₆H₄)(OH-C₆H₃F)C=N]−CH₂CH₂CONH₂ModerateModerateProdrug; high lipophilicity
SL-751024-[(H-C₆H₄)(OH-C₆H₃F)C=N]−CH₂CH₂CONH₂HighHighPrimary active metabolite
GABAH₂N−CH₂CH₂CH₂−COOHHighHighDirect agonist

Metabolite synergy enables sustained effects: SL-75102’s plasma half-life (10–12 hours) exceeds progabide’s (4 hours), prolonging antiepileptic activity [8].

Properties

CAS Number

62666-20-0

Product Name

Progabide

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23)

InChI Key

IBALRBWGSVJPAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Progabide; Halogabide; Gabrene; Gabren; Progabida; Progabidum; progabide; SL 76002; DB00837; LS-45438;

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C(=C/2\C=C(C=CC2=O)F)/NCCCC(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.